2-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline 2-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 799265-83-1
VCID: VC0345327
InChI: InChI=1S/C18H21NO3S/c1-13-14(2)18(9-8-17(13)22-3)23(20,21)19-11-10-15-6-4-5-7-16(15)12-19/h4-9H,10-12H2,1-3H3
SMILES: CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC
Molecular Formula: C18H21NO3S
Molecular Weight: 331.4g/mol

2-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

CAS No.: 799265-83-1

Main Products

VCID: VC0345327

Molecular Formula: C18H21NO3S

Molecular Weight: 331.4g/mol

2-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline - 799265-83-1

CAS No. 799265-83-1
Product Name 2-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Molecular Formula C18H21NO3S
Molecular Weight 331.4g/mol
IUPAC Name 2-(4-methoxy-2,3-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Standard InChI InChI=1S/C18H21NO3S/c1-13-14(2)18(9-8-17(13)22-3)23(20,21)19-11-10-15-6-4-5-7-16(15)12-19/h4-9H,10-12H2,1-3H3
Standard InChIKey VSKNBPQMXVFXQE-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC
Canonical SMILES CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C3C2)OC
PubChem Compound 1088782
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator